molecular formula C28H39F3N8O9 B2575007 Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA CAS No. 199807-33-5

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

Cat. No. B2575007
CAS RN: 199807-33-5
M. Wt: 688.662
InChI Key: DEDCWVTYYHSZET-JDNDSRKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA, also known as cRGDfV, is a potent inhibitor of cell adhesion . It is a cyclic peptide that contains the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and valine .


Molecular Structure Analysis

The empirical formula of this compound is C26H38N8O7 . Its molecular weight is 574.63 . For a detailed molecular structure, please refer to databases like PubChem .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

This compound is a solid substance . . The storage temperature is recommended to be -20

Scientific Research Applications

Cyclodextrins (CDs) and their derivatives are notable for their applications across a wide spectrum of scientific research areas. CDs are cyclic oligosaccharides that have gained attention due to their ability to form host-guest type inclusion complexes, enhancing the solubility and stability of guest molecules. This property is extensively explored in pharmaceuticals, drug delivery systems, and even in food and nutrition sectors. Cyclotides, on the other hand, are plant-derived peptides known for their unique cyclic backbone and knot structure, offering a template for drug design due to their high stability and biological activities (Sharma & Baldi, 2016).

Cyclodextrins in Drug Delivery

The role of cyclodextrins in drug delivery is pivotal, especially in enhancing the delivery of protein and peptide drugs. Their ability to form inclusion complexes with drugs leads to improved solubility, bioavailability, and stability of the drugs, making them invaluable in the formulation of various pharmaceuticals. This utility extends to the design of novel delivery systems like liposomes, microspheres, and nanoparticles, highlighting the versatility of CDs in addressing drug delivery challenges (Challa, Ahuja, Ali, & Khar, 2005).

Cyclotides as Drug Design Templates

Cyclotides offer a promising avenue for pharmaceutical applications, including drug design. Their unique structural features, such as the cyclic backbone and knot motif, not only contribute to their stability but also enable them to serve as templates for the development of peptide-based drugs. This has led to advancements in utilizing cyclotides for therapeutic purposes, including anti-HIV activity and cancer treatment. The methods developed for their production and the exploration of their therapeutic applications underscore the potential of cyclotides in drug design (Craik, Swedberg, Mylne, & Cemazar, 2012).

properties

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDCWVTYYHSZET-JDNDSRKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39F3N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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